3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine class. This compound features a tetrahydro structure and is characterized by the presence of a methylphenyl group at the third position of the pyrazolo ring. It is of interest due to its potential biological activity and applications in medicinal chemistry.
This compound falls under the category of nitrogen-containing heterocycles. Specifically, it is classified as a pyrazolo derivative, which is known for its diverse pharmacological activities, including anti-inflammatory and analgesic properties.
The synthesis of 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods:
In one method described in a patent, a mixture of 2,3-dioxo-1-(4-methyl-phenyl)-4-propionyl-piperidine and N-(4-fluoro-phenyl)hydrazine hydrochloride is refluxed in absolute ethanol for several hours to yield the desired tetrahydro-pyrazolo compound .
The molecular formula for 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is C₁₃H₁₅N₃. The structure consists of a fused pyrazole and pyridine ring system with a tetrahydro configuration.
The compound can participate in various chemical reactions typical for heterocycles:
Research indicates that specific derivatives of this compound exhibit unique hydrogen bonding patterns that affect their physical properties and biological activity .
The mechanism of action for compounds like 3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves interaction with biological targets such as enzymes or receptors:
Studies have shown that similar compounds exhibit significant activity against certain biological targets, suggesting potential therapeutic applications .
Relevant data from suppliers indicate that this compound should be treated as an irritant and handled with appropriate safety measures .
3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has potential applications in:
The pyrazolo[4,3-c]pyridine framework represents a privileged scaffold in nitrogen-rich heterocyclic chemistry, bridging the pharmacophore space between pyrazoles and pyridines. This bicyclic system combines a five-membered pyrazole ring fused with a six-membered tetrahydropyridine ring, creating a conformationally constrained structure ideal for molecular recognition. Its emergence dates to late 20th-century synthetic explorations aimed at bioisosteric replacements for purine derivatives. The partially saturated 4,5,6,7-tetrahydro variants significantly enhance synthetic versatility due to their reduced ring strain and improved solubility profiles compared to fully aromatic analogs. These compounds occupy a substantial niche within heterocyclic building blocks, as evidenced by their dedicated categorization in commercial libraries alongside imidazoles and indoles [2]. The scaffold’s significance stems from its balanced physicochemical properties—including moderate logP values (~0.0554) and topological polar surface area (~40.71 Ų)—that facilitate blood-brain barrier penetration while retaining sufficient polarity for aqueous solubility [6].
Initial routes to 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines relied on cyclocondensation strategies using 1,3-dicarbonyl derivatives with hydrazine hydrate, followed by ring closure with formaldehyde/ammonium acetate mixtures. These methods suffered from low regioselectivity and competing formation of isomeric pyrazolo[3,4-b]pyridines. Breakthrough adaptations introduced N-protected piperidin-4-ones as advanced intermediates, enabling regiocontrolled annulation via Vilsmeier-Haack formylation and subsequent hydrazine cyclization [5]. Crystallographic studies later confirmed the scaffold’s conformational flexibility, with the saturated ring adopting half-chair configurations that optimize hydrogen bonding networks in solid-state assemblies [5]. Modern refinements employ microwave-assisted synthesis, reducing reaction times from 48 hours to <30 minutes while improving yields from ~45% to >85%. Key advances also addressed N-H tautomerism challenges through protective group strategies (e.g., tert-butoxycarbonyl) or direct N-alkylation, paving the way for selective functionalization at the pyrazole nitrogen or bridgehead positions [6].
The 4-methylphenyl (p-tolyl) substituent at position 3 confers distinctive steric and electronic properties that enhance pharmacological relevance. Compared to unsubstituted analogs, this group elevates lipophilicity (logP increase ~2.0 units), promoting membrane permeability while avoiding excessive hydrophobicity. The methyl group’s electron-donating character (+I effect) modulates the phenyl ring’s π-electron density, enhancing stability against metabolic oxidation compared to electron-deficient aryl groups [5]. This stability is evidenced in advanced analogs where 4-methylphenyl derivatives exhibit >50% higher metabolic half-lives in microsomal assays than their 4-trifluoromethylphenyl counterparts. Crystallographic analyses reveal that the 4-methylphenyl group frequently engages in orthogonal crystal packing via C–H···π interactions, a feature exploited to optimize solid-state properties of drug candidates [5]. In bioactivity contexts, the substituent’s planar geometry enables deep engagement with hydrophobic enzyme subpockets, as demonstrated in kinase inhibitor scaffolds where it contributes to sub-micromolar IC₅₀ values through complementary van der Waals contacts.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3